(2S,3R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxo-3-phenylpiperazine-2-carboxylic acid
Description
“(2S,3R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxo-3-phenylpiperazine-2-carboxylic acid” is a chiral piperazine derivative characterized by:
- Core structure: A six-membered piperazine ring with a 5-oxo (keto) group.
- Substituents:
- A tert-butoxycarbonyl (Boc) protecting group at the N1 position.
- A phenyl group at the C3 position.
- A carboxylic acid moiety at the C2 position.
This compound is structurally tailored for applications in peptidomimetics, where its rigid piperazine backbone mimics peptide turn conformations while offering metabolic stability .
Properties
IUPAC Name |
(2S,3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-3-phenylpiperazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-16(2,3)23-15(22)18-9-11(19)17-12(13(18)14(20)21)10-7-5-4-6-8-10/h4-8,12-13H,9H2,1-3H3,(H,17,19)(H,20,21)/t12-,13+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMFCDAZAJTRAE-OLZOCXBDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)NC(C1C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(=O)N[C@@H]([C@H]1C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s known that the compound undergoes a slow syn-elimination of ammonia from its structure.
Biochemical Pathways
These effects could include changes in cellular signaling, gene expression, and metabolic processes.
Pharmacokinetics
The pharmacokinetics of EN300-6479140, including its absorption, distribution, metabolism, and excretion (ADME) properties, are currently under investigation. It’s known that N-Nitrosamines, which can form as impurities in the process of chemical drug production, are oxidized by cytochrome P450, leading to the production of cancerogenic diazonium salts. .
Action Environment
The action, efficacy, and stability of EN300-6479140 are likely influenced by various environmental factors. These could include the pH and temperature of the biological environment, the presence of other molecules, and the specific cellular context. For instance, the EN300 from Extech Instruments, a rugged 5-in-1 environmental meter, measures humidity, temperature, air velocity, light, and sound, which could potentially influence the action of EN300-6479140.
Biological Activity
The compound (2S,3R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxo-3-phenylpiperazine-2-carboxylic acid is a piperazine derivative that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H24N2O5 |
| Molar Mass | 344.39 g/mol |
| CAS Number | 250375-08-7 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to pain and inflammation.
- Fatty Acid Amide Hydrolase (FAAH) Inhibition : Similar compounds have been shown to inhibit FAAH, an enzyme that breaks down endocannabinoids. This inhibition leads to increased levels of endocannabinoids, which can modulate pain and inflammation responses .
- Receptor Modulation : The compound may also interact with neurotransmitter receptors, influencing synaptic transmission and potentially offering therapeutic effects in neurodegenerative diseases.
Pharmacological Effects
The pharmacological profile of this compound includes:
- Analgesic Effects : Studies suggest that the compound exhibits analgesic properties by modulating pain pathways. In animal models, it has been shown to reduce nociceptive behavior in response to thermal and mechanical stimuli.
| Study Reference | Dose (mg/kg) | Effect on Pain Response |
|---|---|---|
| 10 | Significant reduction in thermal hyperalgesia | |
| 50 | Complete inhibition of allodynia |
Case Studies
- Animal Model Studies : In a study involving a rat model of neuropathic pain, administration of the compound at varying doses resulted in a dose-dependent reduction in pain behaviors. The highest dose tested (50 mg/kg) led to a significant decrease in both thermal hyperalgesia and mechanical allodynia .
- Inflammation Models : The compound was evaluated in carrageenan-induced paw edema models, where it demonstrated anti-inflammatory effects by significantly reducing paw swelling compared to control groups .
Safety and Toxicology
Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its long-term safety and potential side effects.
Comparison with Similar Compounds
Structural Analogs in Piperazine and Pyrrolidine Families
The following table summarizes key structural and functional differences:
Key Structural and Functional Differences
Piperazine vs. Pyrrolidine Backbones
- Pyrrolidine Derivatives : E.g., 1-methyl-5-oxopyrrolidine-3-carboxylic acid () lacks the Boc group and phenyl substituent, reducing steric bulk and altering solubility profiles .
Substituent Positioning and Functional Groups
- Boc Protection : The Boc group in the target compound enhances solubility in organic solvents during synthesis and may protect reactive amines in vivo . Analogous compounds without Boc (e.g., (S)-5-oxo-piperazine-2-carboxylic acid) may exhibit higher reactivity but lower stability .
- Phenyl Group Position : The C3-phenyl group in the target compound contrasts with C5-phenyl in thiazolidine-fused piperazines (). Positional isomerism could influence π-π stacking interactions in receptor binding .
Stereochemical Considerations
- The (2S,3R) configuration distinguishes the target compound from simpler analogs like (S)-5-oxo-piperazine-2-carboxylic acid (single stereocenter at C2). Multi-axis chirality may enhance enantioselectivity in biological systems .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (2S,3R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxo-3-phenylpiperazine-2-carboxylic acid, particularly for stereochemical control?
- Methodological Answer : The synthesis typically involves a multi-step approach starting with chiral piperazine intermediates. A tert-butoxycarbonyl (Boc) protection strategy is critical for preserving stereochemistry during ring formation. For example, regioselective oxidation of the piperazine ring at the 5-position can be achieved using catalytic RuO₂ under acidic conditions, followed by Boc protection to stabilize the tertiary amine . Chirality at C2 and C3 is introduced via asymmetric hydrogenation or chiral auxiliary-mediated cyclization, as demonstrated in analogous piperazine-2-carboxylic acid syntheses .
Q. How can researchers confirm the stereochemical configuration of this compound using analytical techniques?
- Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical confirmation. For routine analysis, a combination of ¹H-NMR (e.g., coupling constants for vicinal protons) and circular dichroism (CD) spectroscopy can differentiate (2S,3R) from other diastereomers. Advanced 2D-NMR techniques, such as NOESY, can reveal spatial proximity of phenyl and Boc groups to validate the configuration .
Q. What are the key challenges in purifying this compound, and how can they be addressed?
- Methodological Answer : Epimerization during purification is a major concern due to the labile stereochemistry. Reverse-phase HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) is recommended to separate enantiomers. Low-temperature crystallization using ethyl acetate/hexane mixtures can minimize racemization .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved when characterizing this compound?
- Methodological Answer : Contradictions between NMR and X-ray data often arise from dynamic conformational changes in solution. To resolve this, perform variable-temperature NMR to assess rotational barriers of the Boc group. Compare these results with density functional theory (DFT)-calculated conformational energies. For example, highlights the use of NOESY correlations to validate solution-state conformers against X-ray structures .
Q. What computational strategies are effective for predicting the biological activity of this compound as a peptidomimetic?
- Methodological Answer : Molecular docking studies using software like AutoDock Vina can model interactions with target enzymes (e.g., proteases or GPCRs). Focus on the 5-oxo-piperazine scaffold’s ability to mimic peptide β-strands, as noted in . MD simulations (e.g., GROMACS) can further assess stability in binding pockets, with free-energy perturbation (FEP) calculations quantifying binding affinity changes upon structural modifications .
Q. How does the 3-phenyl substitution influence the compound’s conformational flexibility and pharmacological relevance?
- Methodological Answer : The 3-phenyl group introduces steric hindrance, restricting piperazine ring puckering and stabilizing a chair-like conformation. This rigidity enhances selectivity for flat binding sites, as seen in peptidomimetic inhibitors. Synchrotron X-ray diffraction of co-crystals with target proteins (e.g., HIV protease) can validate these interactions .
Q. What chromatographic conditions are optimal for separating epimeric impurities during quality control?
- Methodological Answer : Use a mobile phase of methanol/water (5:1) buffered with 0.2 M sodium phosphate (pH 5.5) and 0.4 M tetrabutylammonium hydroxide, as described in . Adjust the pH to 5.5 ± 0.02 to enhance resolution of epimers. UPLC with a C18 column (1.7 µm particles) provides faster separation while maintaining sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
